![molecular formula C13H20N2O3 B2358556 tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate CAS No. 911124-79-3](/img/structure/B2358556.png)
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, also known as BAMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BAMC is a carbamate derivative that has been synthesized through a multistep reaction process.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ceftolozane
- Summary of the Application : “tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate” is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic .
- Methods of Application or Experimental Procedures : The compound was obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
- Results or Outcomes : The overall yield of the synthesis was 59.5% . Ceftolozane has shown good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Tertiary Butyl Esters
- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application or Experimental Procedures : This method uses flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The process resulted in a more efficient, versatile, and sustainable method for the synthesis of tertiary butyl esters .
Protecting Groups in Organic Synthesis
- Summary of the Application : The tert-butoxycarbonyl group is used as a protecting group in organic synthesis . It is particularly useful when more than one functional group is present in a molecule .
- Methods of Application or Experimental Procedures : The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using certain methods . The protected compound is a much weaker acid than the alkyne, allowing for certain displacement reactions to be carried out without difficulty .
- Results or Outcomes : The use of the tert-butoxycarbonyl group as a protecting group allows for more complex organic synthesis reactions to be carried out .
Synthesis of N-Boc-Protected Anilines
- Summary of the Application : “tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Methods of Application or Experimental Procedures : The compound was used in a palladium-catalyzed reaction to synthesize N-Boc-protected anilines .
- Results or Outcomes : The synthesis resulted in the successful production of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
- Summary of the Application : “tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate” was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
- Methods of Application or Experimental Procedures : The compound was used in a reaction to synthesize tetrasubstituted pyrroles .
- Results or Outcomes : The synthesis resulted in the successful production of tetrasubstituted pyrroles .
Preparation of Tertiary Butyl Esters of Nα-Protected Amino Acids
- Summary of the Application : A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed .
- Methods of Application or Experimental Procedures : The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The scope of the substrates is quite general .
- Results or Outcomes : The method developed is suitable for the preparation of tertiary butyl esters of Nα-protected amino acids .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKACZDKCAOMWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

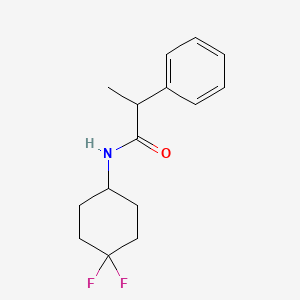
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)
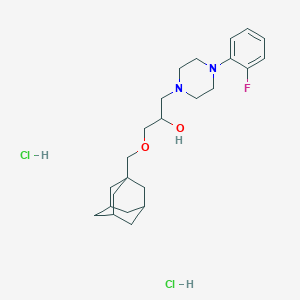
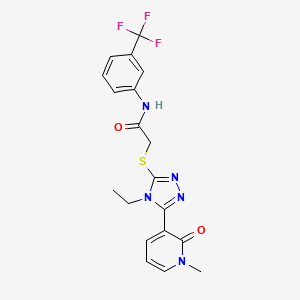
![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
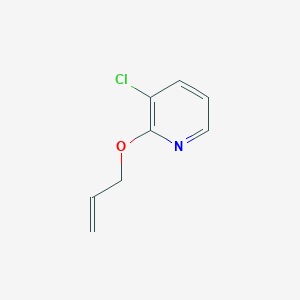
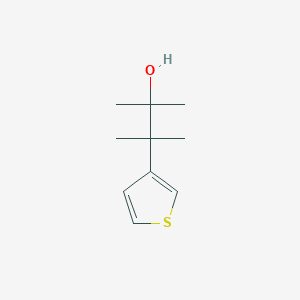
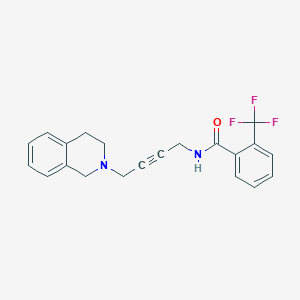
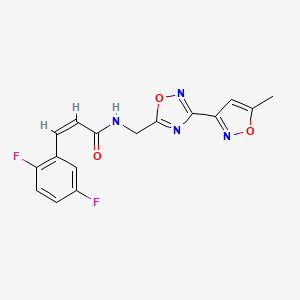
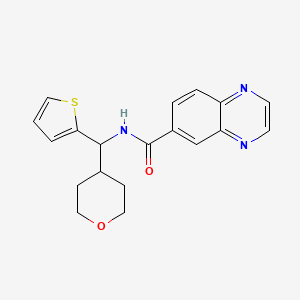
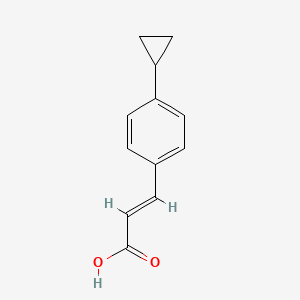
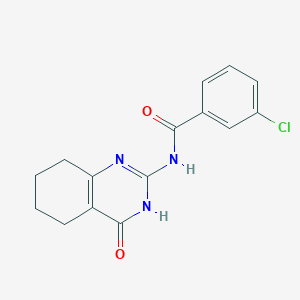
![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)
![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)